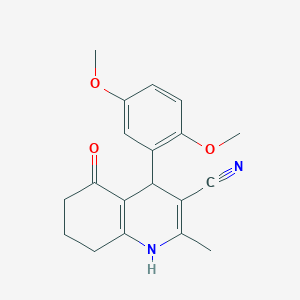![molecular formula C20H15F3O3 B10900663 2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate](/img/structure/B10900663.png)
2,2,2-Trifluoroethyl 4-[(naphthalen-1-yloxy)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is an organic compound that features a trifluoroethyl group attached to a benzoate ester, which is further linked to a naphthyloxy moiety. This compound is of interest due to its unique chemical properties imparted by the trifluoroethyl group, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate typically involves the esterification of 4-[(1-naphthyloxy)methyl]benzoic acid with 2,2,2-trifluoroethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the esterification to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
化学反应分析
Types of Reactions
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzylic position adjacent to the naphthyloxy group can be susceptible to oxidation, forming corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoates with various functional groups.
科学研究应用
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity due to the presence of the trifluoroethyl group, which can enhance the metabolic stability and lipophilicity of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties imparted by the trifluoroethyl group.
作用机制
The mechanism by which 2,2,2-trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate exerts its effects can vary depending on its application. In medicinal chemistry, the trifluoroethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors, by increasing hydrophobic interactions and improving metabolic stability. The naphthyloxy moiety can further contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoroethyl 3-[(1-naphthyloxy)methyl]benzoate
- 2,2,2-Trifluoroethylisatin ketimines
- 2,2,2-Trifluoroethyl trifluoromethanesulfonate
Uniqueness
2,2,2-Trifluoroethyl 4-[(1-naphthyloxy)methyl]benzoate is unique due to the specific positioning of the trifluoroethyl group and the naphthyloxy moiety, which can influence its chemical reactivity and biological activity. The presence of the trifluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable building block in the synthesis of bioactive molecules and advanced materials.
属性
分子式 |
C20H15F3O3 |
|---|---|
分子量 |
360.3 g/mol |
IUPAC 名称 |
2,2,2-trifluoroethyl 4-(naphthalen-1-yloxymethyl)benzoate |
InChI |
InChI=1S/C20H15F3O3/c21-20(22,23)13-26-19(24)16-10-8-14(9-11-16)12-25-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12-13H2 |
InChI 键 |
RXNYJAFRZCBTAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)C(=O)OCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-4-{5-[(E)-{2-[(4-iodo-3-methoxyphenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B10900582.png)

![methyl {(3E)-2-oxo-3-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B10900614.png)
![methyl 1-methyl-5-[(5-methyl-1,2-oxazol-3-yl)carbamoyl]-1H-pyrazole-3-carboxylate](/img/structure/B10900615.png)
![4-{[(E)-(4-methylphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900620.png)
![7-methyl-5-phenyl-N-propylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10900635.png)
![[8-[(E)-3-phenylprop-2-enyl]-8-azabicyclo[3.2.1]octan-3-yl] 2,4,6-trimethylbenzoate](/img/structure/B10900640.png)
![N'-{(E)-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-4-cyano-2-fluorobenzohydrazide](/img/structure/B10900645.png)
![4-{[(E)-(1-ethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10900650.png)
![[3-chloro-4-(difluoromethoxy)-1-benzothiophen-2-yl][7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B10900655.png)
![1,1'-Hexane-1,6-diylbis[3-(2-chlorophenyl)urea]](/img/structure/B10900671.png)
![(2E)-3-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-2-cyano-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B10900673.png)
![4-chloro-N'-[(E)-(2,3-dichlorophenyl)methylidene]-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B10900677.png)
![[3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl](3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B10900679.png)
